N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Serotonergic Neurotransmission
- PET Imaging Agent : (Plenevaux et al., 2000) discuss a compound known as [18F]p-MPPF, which shares a similar structure with the molecule . It is used as a 5-HT1A antagonist for studying serotonergic neurotransmission through positron emission tomography (PET). This research highlights the compound's application in chemistry, radiochemistry, and human and animal data through PET imaging.
Neuroimaging and Antipsychotic Drug Development
- Potential for Antipsychotic Drugs : Another research by (Raviña et al., 2000)](https://consensus.app/papers/conformationally-constrained-butyrophenones-affinity-raviña/2935a3aac9c95d939b11047556617361/?utm_source=chatgpt) focuses on conformationally restricted butyrophenones, which include compounds similar to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide. These compounds show affinity for dopamine and serotonin receptors and are evaluated as potential antipsychotic agents.
In Vivo Neuroimaging Studies
- Anti-Dementia Drug Research : (Murakami et al., 2002)](https://consensus.app/papers/synthesis-labelled-fk960-candidate-drug-studies-monkeys-murakami/1691ae4228db59c099d14afdb718f5f4/?utm_source=chatgpt) demonstrate the synthesis and in vivo study of a compound structurally related to our molecule of interest. The study focuses on a novel anti-dementia drug candidate, highlighting its potential in neuroimaging and therapeutic applications.
Receptor Binding Studies
- 5-HT1A Receptor Antagonist : The study by (García et al., 2014)](https://consensus.app/papers/n418ffluoropyridin2yln242methoxyphenylpiperazin1ylethylcarboxamides-garcía/76686b592a125482a8318c6ba4322abc/?utm_source=chatgpt) involves a compound similar in structure and function, showcasing its use as a high-affinity 5-HT1A receptor antagonist. This research is crucial for understanding the compound's application in receptor binding and quantification in neuropsychiatric disorders.
Antiplasmodial and Antiarrhythmic Applications
- Potential Antiplasmodial Activity : Research by (Martyn et al., 2010)](https://consensus.app/papers/activity-piperazine-sulfonamides-martyn/2221a96a1ae05db198e1375389fe7832/?utm_source=chatgpt) identifies piperazine sulfonamides with activity against Plasmodium falciparum, suggesting potential applications in antimalarial drug development.
- Class III Antiarrhythmic Drugs : The study by (Glushkov et al., 2011)](https://consensus.app/papers/group-class-drugs-piperid4ylethane-derivatives-glushkov/b62da0c5b1d1562d801d0dc3094903da/?utm_source=chatgpt) discusses the synthesis of new piperid-4-ylethane derivatives with antiarrhythmic activity, highlighting the potential use of such compounds in cardiac therapeutics.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJILUNVBZGOILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.